Aromadendrene

Overview

Description

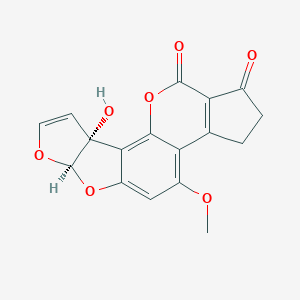

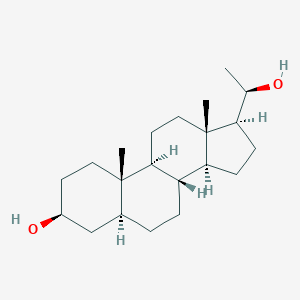

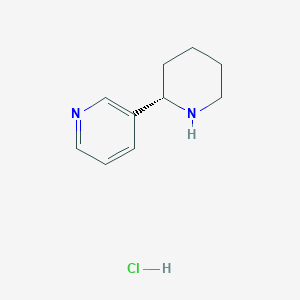

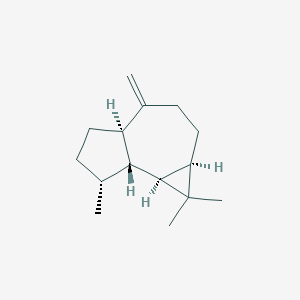

Aromadendrene is a sesquiterpenoid commonly found in eucalyptus and cannabis. It also has anticancer and antibacterial properties . It has the molecular formula C15H24 .

Synthesis Analysis

Aromadendrene is produced by a citrus terpene synthase, CsSesquiTPS5 . It can also be synthesized from isoledene, a double bond isomer of aromadendrene . A good-yielding, seven-step synthesis of bicyclogermacrene, a common sesquiterpene found in several essential oils, was used as the key platform intermediate for a biomimetic access to several aromadendrene sesquiterpenoids .Molecular Structure Analysis

The molecular weight of Aromadendrene is 204.351 Da . The IUPAC Standard InChI is InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10?,11-,12+,13+,14+/m0/s1 .Chemical Reactions Analysis

Aromadendrene can be converted to compounds with the guaiane skeleton through the conversion of isoledene epoxide . Several terpenoid products not previously detected in bacteria were identified, including aromandendrene .Physical And Chemical Properties Analysis

Aromadendrene has a density of 0.9±0.1 g/cm3, a boiling point of 258.1±7.0 °C at 760 mmHg, and a flash point of 106.5±5.8 °C . It has a molar refractivity of 64.8±0.4 cm3 and a polarizability of 25.7±0.5 10-24 cm3 .Scientific Research Applications

Structure and Occurrence

Aromadendranes, including Aromadendrene, belong to a class of sesquiterpenes, structurally characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton . Aromadendrene is a constituent of the essential oil extracted from the wood of Eucalyptus trees .

Biosynthesis

The biosynthesis of Aromadendrene is a part of the study of sesquiterpenes. The structure of Aromadendrene was elucidated in 1953 after numerous experiments .

Biological Activity

Aromadendrene has been found to have several biological activities. It has been reported to have antibacterial properties, especially when combined with the terpene cineole . It also exhibits anti-inflammatory, antioxidant, and antidepressant activities .

Anti-cancer Properties

Aromadendrene has been identified as an anti-cancer terpenoid, especially when combined with β-caryophyllene . This suggests potential applications in cancer research and treatment.

Synthesis of Fragrances and Pheromones

Aromadendrene has been used as a chiral starting material for the synthesis of fragrances and pheromones . This highlights its importance in the perfume and cosmetics industry.

Chemical Transformations and Isomerizations

Research on Aromadendrene has mainly focused on the transformation and isomerization of the double bond, opening of the cyclopropane ring, and oxidations of derivatives of Aromadendrene . These studies contribute to our understanding of the chemical behavior of sesquiterpenes.

Rearrangement of the Aromadendrene Skeleton

The rearrangement of the Aromadendrene skeleton is another area of research interest . This can lead to the synthesis of new compounds with potential applications in various fields.

Source of Other Compounds

Aromadendrene can be oxidized to the α,β-unsaturated ketone (-)-cyclocolorenone . This shows that Aromadendrene can serve as a source of other compounds, expanding its range of applications.

Mechanism of Action

Target of Action

Aromadendrene primarily targets serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function.

Mode of Action

Aromadendrene interacts with its targets by promoting the release of serotonin Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness

Biochemical Pathways

Aromadendrene belongs to a class of sesquiterpenes, structurally characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton

Result of Action

Aromadendrene has been found to have antimicrobial activity . It is active against various strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It also has potential anti-inflammatory properties due to its ability to inhibit the formation of reactive oxygen species .

Safety and Hazards

properties

IUPAC Name |

(1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYNGVSTWVVPIC-XVIXHAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862020, DTXSID80881253 | |

| Record name | (+/-)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

489-39-4, 72747-25-2 | |

| Record name | Aromadendrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Aromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072747252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1aR-(1aα,4aα,7α,7aβ,7bα)]-decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.